4-Formyl-3-(methylsulfonyl)benzonitrile
Overview
Description
“4-Formyl-3-(methylsulfonyl)benzonitrile” is a chemical compound with the molecular formula C9H7NO3S . It is a derivative of benzonitrile, which is an aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “4-Formyl-3-(methylsulfonyl)benzonitrile” can be represented by the SMILES stringN#CC1=CC=C(C=O)C(S(=O)(C)=O)=C1
. The 3D structure of the molecule can be viewed using specific software . Physical And Chemical Properties Analysis
“4-Formyl-3-(methylsulfonyl)benzonitrile” is a solid compound . Its molecular weight is 209.22 .Scientific Research Applications
Synthesis and Chemical Properties
4-Formyl-3-(methylsulfonyl)benzonitrile and its derivatives have been explored for their utility in chemical synthesis and property analysis. For instance, Perlow et al. (2007) reported practical syntheses of related compounds, showcasing their potential in creating complex molecules for various applications (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007). Additionally, Exner and Böhm (2004) examined the atomic and electronic energies of substituted benzonitriles, including those related to 4-Formyl-3-(methylsulfonyl)benzonitrile, to understand their basicity and electronic properties (Exner & Böhm, 2004).
Mesomorphic Properties
The mesomorphic (liquid crystalline) properties of certain derivatives of 4-Formyl-3-(methylsulfonyl)benzonitrile have been studied. For example, Hashimoto, Ujiie, and Mori (2003) synthesized derivatives and observed higher transition temperatures compared to the parent compound, indicating their potential in material science applications, especially in the field of liquid crystals (Hashimoto, Ujiie, & Mori, 2003).
Medical Research
In medical research, the compound has been used in the context of Na+/H+ antiporter inhibitors. Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines, including derivatives of 4-Formyl-3-(methylsulfonyl)benzonitrile, as inhibitors for the treatment of acute myocardial infarction, highlighting its potential in therapeutic applications (Baumgarth, Beier, & Gericke, 1997).
Safety and Hazards
properties
IUPAC Name |
4-formyl-3-methylsulfonylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-14(12,13)9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWXEFIEBBKHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3-(methylsulfonyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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